

A Technical Guide to the Physicochemical Profile of 2-Chloro-3-ethylphenol

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Compound of Interest

Compound Name: 2-Chloro-3-ethylphenol

Cat. No.: B12522256

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Abstract: This document provides a comprehensive technical overview of the physical and chemical characteristics of **2-Chloro-3-ethylphenol**. Due to the limited availability of direct experimental data for this specific isomer, this guide employs a comparative analytical approach. By synthesizing data from structurally related isomers—including 4-chloro-3-ethylphenol and 2-chloro-3-methylphenol—we construct a robust, predictive profile of **2-Chloro-3-ethylphenol**. This guide covers its chemical identity, physicochemical properties, plausible synthetic routes, analytical characterization protocols, and toxicological profile, offering valuable insights for researchers, chemists, and professionals in drug development.

Chemical Identity and Structural Analysis

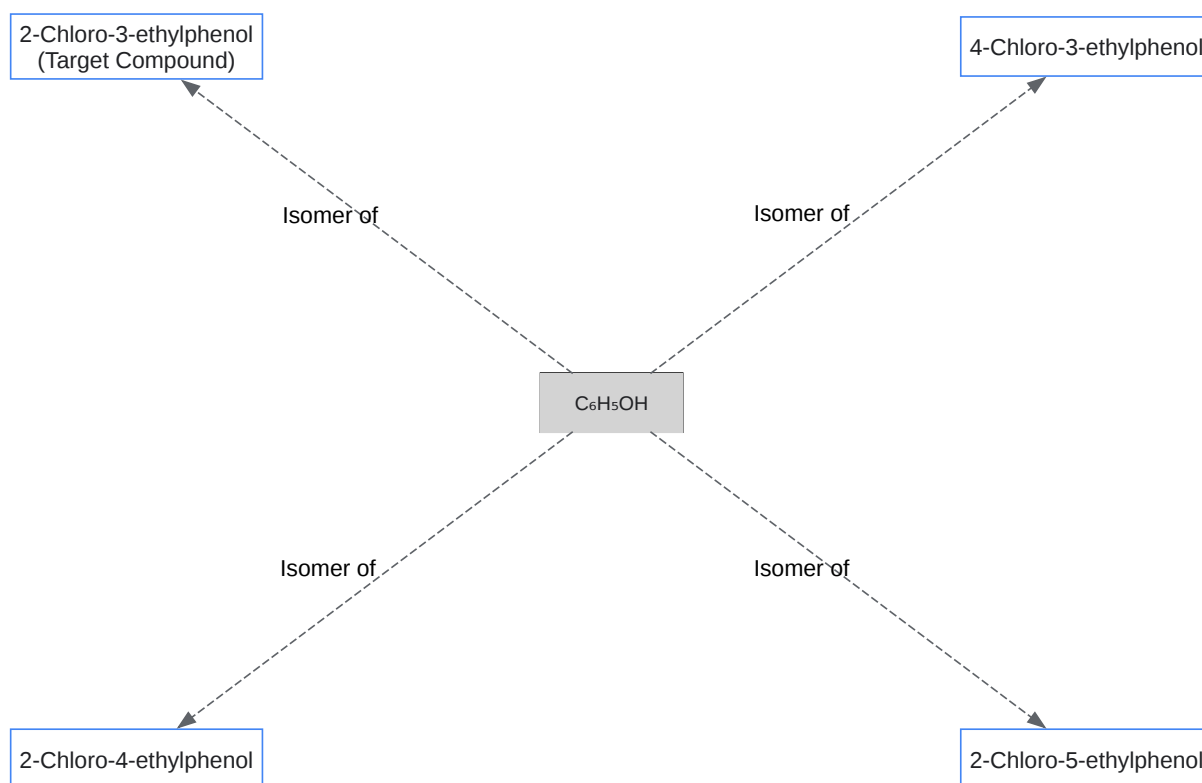
2-Chloro-3-ethylphenol is an organic compound featuring a phenol ring substituted with a chlorine atom at position 2 and an ethyl group at position 3. The relative positions of these functional groups dictate its unique chemical and physical properties compared to other isomers. Understanding this structural isomerism is fundamental to predicting its behavior and potential applications.

A definitive CAS number for **2-Chloro-3-ethylphenol** is not readily found in major chemical databases, highlighting its status as a less-common research chemical. However, its core properties can be calculated and compared with its more characterized isomers.

Table 1: Comparison of Chemical Identifiers for Chloro-ethylphenol Isomers

Identifier	2-Chloro-3-ethylphenol (Predicted)	4-Chloro-3-ethylphenol	2-Chloro-4-ethylphenol	2-Chloro-5-ethylphenol
IUPAC Name	2-chloro-3-ethylphenol	4-chloro-3-ethylphenol[1]	2-chloro-4-ethylphenol[2]	2-chloro-5-ethylphenol[3]
CAS Number	Not Available	14143-32-9[1][4]	18980-00-2[2]	153812-97-6[3]
Molecular Formula	C ₈ H ₉ ClO	C ₈ H ₉ ClO[1][5]	C ₈ H ₉ ClO[2]	C ₈ H ₉ ClO

| Molecular Weight | 156.61 g/mol | 156.61 g/mol [1][4][5] | 156.61 g/mol [2] | 156.61 g/mol [3] |



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Caption: Structural relationship of **2-Chloro-3-ethylphenol** to its core structure.

Physicochemical Properties

The physical properties of **2-Chloro-3-ethylphenol** are predicted based on trends observed in its isomers. These properties are critical for determining appropriate solvents, reaction conditions, and purification methods.

Table 2: Physical and Chemical Property Comparison

Property	2-Chloro-3-ethylphenol (Predicted)	4-Chloro-3-ethylphenol	2-Chloro-3-methylphenol
Physical Form	Solid / Low-melting solid	Solid, Powder[6]	Solid
Melting Point	40-55 °C	45-50 °C[4], 49.4-54.3 °C[6]	56 °C[7]
Boiling Point	~220-230 °C at 760 mmHg	70-80 °C at 0.2 Torr[6]	230 °C[7]
Flash Point	~110-115 °C	113 °C (closed cup)[4][6]	78.1 °C[7]
Water Solubility	Low	Low[8]	Not specified

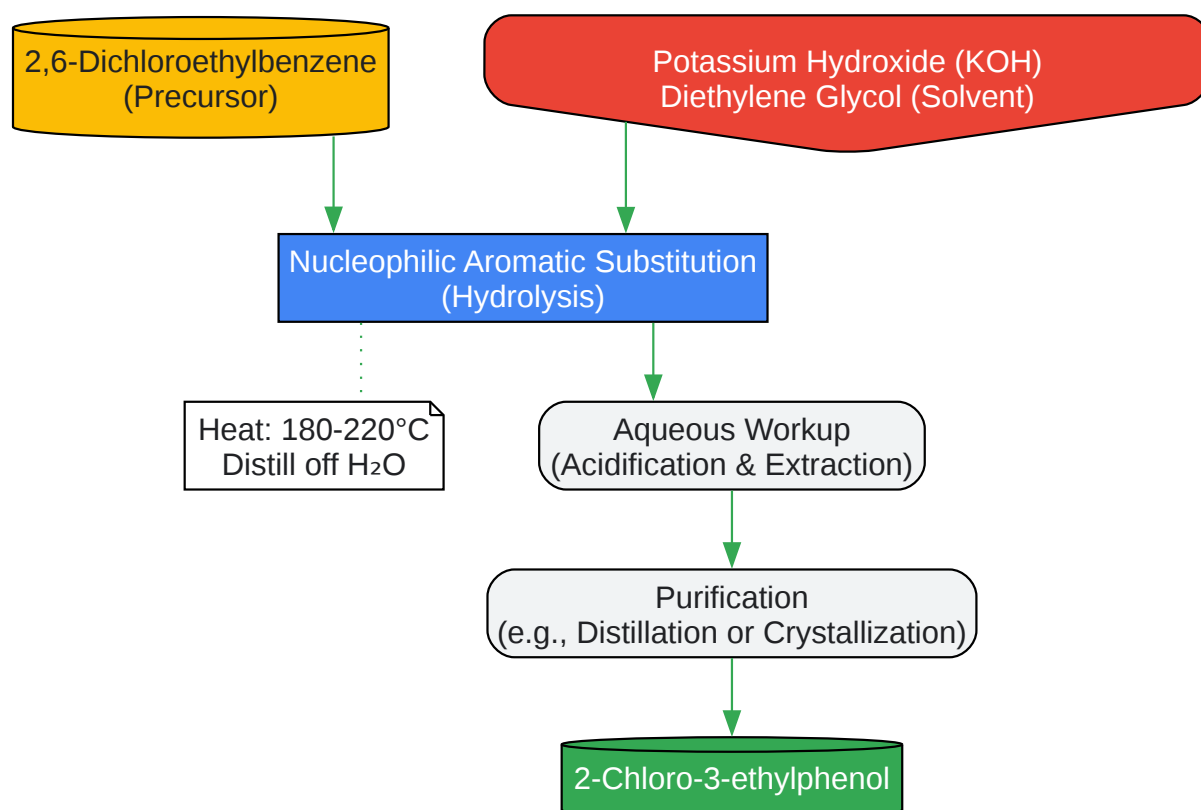
| pKa (Acidity) | ~8.5 - 9.5 | Not specified | Not specified |

Expert Rationale: The melting and boiling points are estimated to be similar to those of its isomers. The substitution pattern on the aromatic ring influences crystal lattice packing and intermolecular forces, causing minor variations. The phenolic proton's acidity (pKa) is expected to be slightly higher than that of phenol (~10) due to the electron-withdrawing inductive effect of the chlorine atom, which stabilizes the corresponding phenoxide anion.

Synthesis and Reactivity

Plausible Synthetic Pathway

While specific synthesis routes for **2-Chloro-3-ethylphenol** are not widely published, a general method for producing 2-alkyl-3-chlorophenols provides a reliable framework. A plausible approach involves the high-temperature hydrolysis of a corresponding dichlorinated ethylbenzene precursor.[9][10]



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Caption: Proposed synthesis workflow for **2-Chloro-3-ethylphenol**.

Experimental Protocol: Synthesis of a 2-Alkyl-3-chlorophenol This protocol is adapted from general methods for related compounds and should be optimized for the specific target.^{[9][10]}

- Setup: Charge a high-pressure autoclave or a flask equipped with a distillation head with 2,6-dichloroethylbenzene (1 equivalent), potassium hydroxide (3 equivalents), and diethylene glycol as the solvent.
- Reaction: Heat the mixture to a bath temperature of 190-210°C for 18-20 hours. During the reaction, water generated from the process is continuously removed by distillation.

- Causality Note: High temperature is required to overcome the activation energy for the nucleophilic aromatic substitution of a chloro group on the benzene ring. The removal of water drives the equilibrium towards the product.
- Workup: After cooling, dilute the reaction mixture with water until a solution is formed. Perform a basic extraction with a non-polar solvent (e.g., dichloromethane) to remove any unreacted starting material.
- Acidification: Carefully acidify the aqueous phase to a pH of 1-2 using concentrated hydrochloric acid. This protonates the phenoxide intermediate, causing the phenol product to precipitate or become extractable.
- Extraction: Extract the acidified aqueous phase multiple times with dichloromethane.
- Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude **2-Chloro-3-ethylphenol** via vacuum distillation or recrystallization to achieve the desired purity.

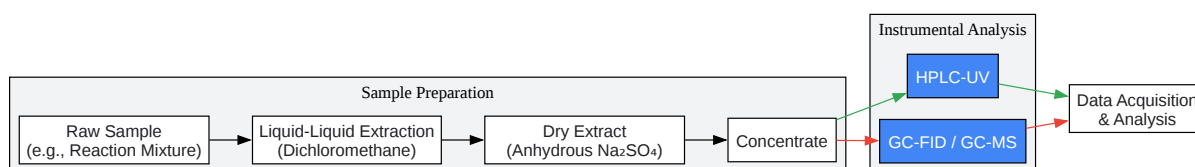
Chemical Reactivity

The reactivity of **2-Chloro-3-ethylphenol** is governed by its three key structural components:

- Phenolic Hydroxyl Group: This group is acidic and will readily react with bases to form a phenoxide salt. It can undergo O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form ethers and esters, respectively.
- Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the hydroxyl and ethyl groups (ortho-, para-directing) but moderately deactivated by the chlorine atom (ortho-, para-directing). The ultimate position of substitution will depend on the specific reagents and reaction conditions.
- Chlorine Atom: The chloro-substituent is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions (high temperature/pressure), as demonstrated in its synthesis.

Analytical Characterization

Accurate identification and quantification of **2-Chloro-3-ethylphenol** require robust analytical methodologies. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for the analysis of phenolic compounds.[11]



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Caption: General analytical workflow for **2-Chloro-3-ethylphenol** characterization.

Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is based on established protocols for similar phenolic compounds.[11]

- **Instrumentation:** A GC system equipped with a Flame Ionization Detector (FID) and a capillary column suitable for phenol analysis (e.g., DB-5, 30 m x 0.25 mm ID x 0.25 µm film thickness).
- **Reagents:** Dichloromethane (pesticide grade), high-purity **2-Chloro-3-ethylphenol** reference standard.
- **Standard Preparation:** Prepare a stock standard solution (e.g., 1000 mg/L) by accurately weighing the reference standard and dissolving it in dichloromethane. Create a series of calibration standards via serial dilution.
- **Sample Preparation:** Dilute the sample in dichloromethane to a concentration within the calibration range.

- GC Conditions (Example):
 - Injector Temperature: 250 °C
 - Oven Program: Initial 60 °C (hold 2 min), ramp at 8 °C/min to 250 °C (hold 5 min).
 - Detector Temperature: 300 °C
 - Carrier Gas: Helium.
 - Self-Validation: The system is validated by running a calibration curve. The linearity ($R^2 > 0.995$) confirms the method's accuracy across the tested concentration range.

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides an alternative to GC and is suitable for less volatile compounds.[\[11\]](#)[\[12\]](#)

- Instrumentation: An HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Reagents: Acetonitrile (HPLC grade), ultrapure water, phosphoric acid.
- Mobile Phase: Prepare an isocratic mobile phase, for example, a 60:40 (v/v) mixture of acetonitrile and water containing 0.1% phosphoric acid.
 - Causality Note: The acidic modifier (phosphoric acid) ensures the phenolic hydroxyl group is protonated, leading to better peak shape and retention on the reverse-phase column.
[\[12\]](#)
- Standard Preparation: Prepare stock and calibration standards as described for GC-FID, using the mobile phase as the diluent.
- HPLC Conditions (Example):
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL

- Column Temperature: 30 °C
- UV Detection Wavelength: ~275-280 nm.
- Self-Validation: Peak purity can be assessed using a Diode Array Detector (DAD) to ensure the chromatographic peak corresponds to a single analyte.

Toxicological and Safety Profile

While a specific Safety Data Sheet (SDS) for **2-Chloro-3-ethylphenol** is not available, data from isomers and related chlorophenols indicate that it should be handled as a hazardous substance. It is classified as toxic and corrosive.[8]

Table 3: GHS Hazard and Precautionary Statements for Chlorinated Phenols

Classification	Code	Statement	Reference
Hazard	H301+H311+H331	Toxic if swallowed, in contact with skin or if inhaled.	
Hazard	H314 / H315	Causes severe skin burns and eye damage / Causes skin irritation.	[5][13][14]
Hazard	H319	Causes serious eye irritation.	[14]
Hazard	H335	May cause respiratory irritation.	[14]
Precaution	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	
Precaution	P264	Wash skin thoroughly after handling.	
Precaution	P270	Do not eat, drink or smoke when using this product.	
Precaution	P280	Wear protective gloves/protective clothing/eye protection/face protection.	[5]
Precaution	P301+P310	IF SWALLOWED: Immediately call a POISON CENTER/doctor.	
Precaution	P302+P352	IF ON SKIN: Wash with plenty of water.	[5]

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[8] |

Handling and First Aid Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[4]
- First Aid (Inhalation): Remove the person to fresh air and keep them comfortable for breathing. Call a physician immediately.[8]
- First Aid (Skin Contact): Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[8]
- First Aid (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
- First Aid (Ingestion): Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Relevance in Research and Drug Development

The utility of **2-Chloro-3-ethylphenol** in drug discovery can be inferred from the known biological activity of its isomers. Notably, 4-Chloro-3-ethylphenol is recognized as a ryanodine receptor (RyR) antagonist and is used as a research tool to study malignant hyperthermia.[4] The ryanodine receptors are critical channels that mediate the release of calcium from intracellular stores, a fundamental process in muscle contraction and cellular signaling.

Given that **2-Chloro-3-ethylphenol** is a close structural analog of a known RyR modulator, it represents a compelling candidate for:

- Screening Programs: It should be included in screening libraries targeting ion channels, particularly those involved in calcium signaling. Subtle changes in the substitution pattern

can lead to significant differences in potency, selectivity, or mechanism of action (agonist vs. antagonist).

- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing **2-Chloro-3-ethylphenol** and other related isomers would provide crucial data for building SAR models. This helps in designing more potent and selective modulators of the target protein.
- Chemical Probe Development: Its unique structure could serve as a starting point or a fragment for developing novel chemical probes to investigate biological pathways.

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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Profile of 2-Chloro-3-ethylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12522256#physical-and-chemical-characteristics-of-2-chloro-3-ethylphenol]

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